
But-3-en-2-yl oxazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-en-2-yl oxazolidine-4-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. Oxazolidines are widely studied due to their applications in pharmaceuticals, natural product synthesis, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-yl oxazolidine-4-carboxylate typically involves multicomponent reactions of 1,2-amino alcohols. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as CuI and CuBr2 under microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
But-3-en-2-yl oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amino alcohols.
Aplicaciones Científicas De Investigación
But-3-en-2-yl oxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of But-3-en-2-yl oxazolidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to the peptidyl transferase center of the ribosome, similar to other oxazolidinones . This interaction disrupts the formation of peptide bonds, leading to the inhibition of bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.
Oxazolines: Similar in structure but with different chemical properties and applications.
Uniqueness
But-3-en-2-yl oxazolidine-4-carboxylate is unique due to its specific structural features and reactivity.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
but-3-en-2-yl 1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-6(2)12-8(10)7-4-11-5-9-7/h3,6-7,9H,1,4-5H2,2H3 |
Clave InChI |
MELVGCNEMLLDEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)OC(=O)C1COCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


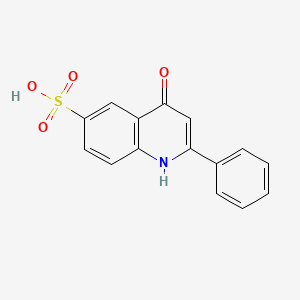

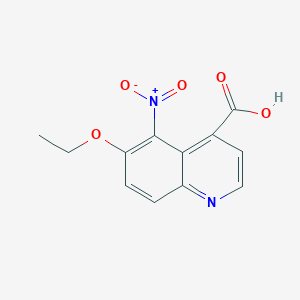
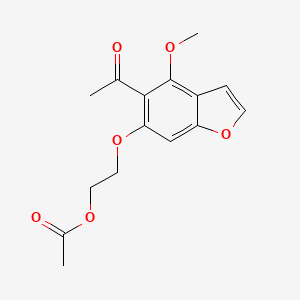
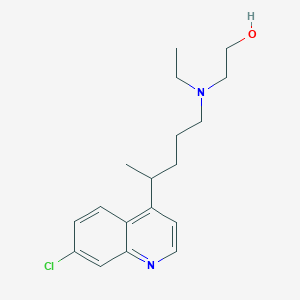
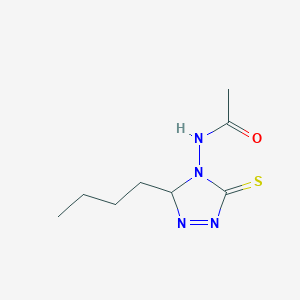
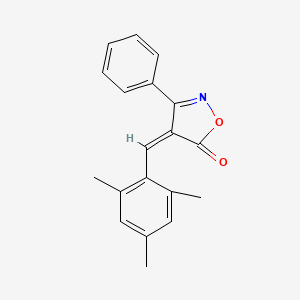
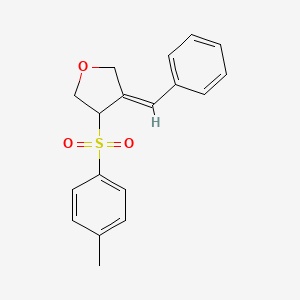
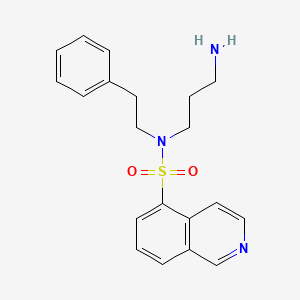
![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
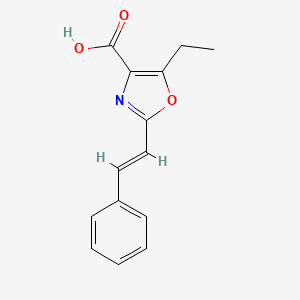

![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
